N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Initial benzoyl chlorides were stirred with amines in an aqueous medium at pH 9 – 10 maintained by aqueous sodium carbonate. The resulting benzamides were refluxed with 1- (2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire the target compounds .Molecular Structure Analysis
The molecular structure of this compound can be confirmed using spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS .Scientific Research Applications
Chemical Synthesis and Modification
An efficient Rh(III)-catalyzed oxidative olefination process utilizing directed C-H bond activation of N-methoxybenzamides demonstrates the utility of altering substituents on directing/oxidizing groups for selective formation of tetrahydroisoquinolinone derivatives, showcasing potential for the synthesis and functionalization of compounds related to N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide (Rakshit et al., 2011). Similarly, the synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives through Povarov cycloaddition reaction/N-furoylation processes indicates the compound's relevance as a therapeutic agent with potential anticancer, antibacterial, and anti-inflammatory properties (Bonilla-Castañeda et al., 2022).
Biological Activity and Drug Development
Research on derivatives of tetrahydroisoquinoline, a core structure related to this compound, highlights its significance in drug discovery, especially as potential anticancer agents. The synthesis and evaluation of 1,2,3,4-tetrahydroisoquinoline derivatives have led to compounds showing potent cytotoxicity, underlining the role of such molecules in developing new therapeutic strategies (Redda et al., 2010). Additionally, studies involving the construction of isoindolo[1,2-a]isoquinoline alkaloids via IMDAF reaction demonstrate the chemical versatility and potential pharmaceutical applications of tetrahydroisoquinoline derivatives (Zubkov et al., 2009).
Diagnostic and Imaging Applications
The development of cellular proliferative markers, such as N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), for PET imaging in patients with malignant neoplasms signifies the compound's potential in diagnostic and imaging applications. This study evaluated the safety, dosimetry, and feasibility of imaging tumor proliferation, indicating a significant correlation between 18F-ISO-1 uptake and tumor Ki-67, a marker of cellular proliferation (Dehdashti et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that many bioactive aromatic compounds, including those containing the indole nucleus, have shown clinical and biological applications . They interact with their targets, causing changes that can lead to various biological activities.
Biochemical Pathways
Furanic platform molecules have been explored for their potential in biocatalytic and fermentative methods for the bioconversion of furans . These processes propose lower cost and low environmental impact methods for producing molecules that can replace those derived from oil.
Result of Action
Compounds with similar structures have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15-6-8-16(9-7-15)21(25)23-18-10-11-19-17(14-18)4-2-12-24(19)22(26)20-5-3-13-27-20/h3,5-11,13-14H,2,4,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPWNLQTRGZRTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.